

1,2,3-trimethylbenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trimethylbenzene

Cat. No.: B7769561

[Get Quote](#)

An In-depth Technical Guide to 1,2,3-Trimethylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,3-trimethylbenzene**, also known as hemimellitene. It covers its fundamental chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways. The information is presented to support research and development activities where this aromatic hydrocarbon is of interest.

Core Chemical Identity

1,2,3-Trimethylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with three methyl groups at adjacent positions.^{[1][2][3]} It is one of three structural isomers of trimethylbenzene, the others being 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).^[2]

- CAS Number: 526-73-8^{[1][4][5][6]}
- Molecular Formula: C₉H₁₂^{[3][5]}
- Molecular Weight: 120.19 g/mol ^{[5][6]}

- Synonyms: Hemellitol, Hemimellitene[5][6][7]

Molecular Structure

The structure consists of a planar benzene ring with three methyl (-CH₃) groups located on carbons 1, 2, and 3.

Figure 1: Molecular structure of **1,2,3-trimethylbenzene**.

Physicochemical and Spectroscopic Data

The properties of **1,2,3-trimethylbenzene** are summarized below. It is a flammable, colorless liquid with a characteristic aromatic odor.[1][4][7] It is generally insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[1][8]

Physical and Chemical Properties

Property	Value	Reference
Melting Point	-25 °C	[4][9]
Boiling Point	175-176 °C	[4][9]
Density	0.894 g/mL at 25 °C	[4][9]
Flash Point	44-53 °C (closed cup)	[7][10]
Refractive Index (n _{20/D})	1.513	[4]
Vapor Pressure	3.4 mm Hg at 37.7 °C	[8]
Solubility in Water	57 mg/L at 25 °C	[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **1,2,3-trimethylbenzene**.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~6.98	Multiplet	Aromatic Protons (3H)
~2.27	Singlet	Methyl Protons (6H, C1 & C3)
~2.16	Singlet	Methyl Protons (3H, C2)

(Solvent: CDCl_3 , Frequency: 90 MHz)[4]

Table 3: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Assignment
120	30-60%	$[\text{M}]^+$ (Molecular Ion)
105	100% (Base Peak)	$[\text{M-CH}_3]^+$
91	7-15%	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

(Data derived from quality control criteria for gasoline analysis)[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **1,2,3-trimethylbenzene**.

Synthesis Protocol: Industrial Production Method

Industrially, **1,2,3-trimethylbenzene** is typically isolated from the C_9 aromatic hydrocarbon fraction during petroleum distillation.[1][3] Additionally, patented processes describe its synthesis from lower molecular weight hydrocarbons. One such method involves a three-step process:

- Reaction with Magnesium: A C_1 to C_4 alkane (e.g., methane, ethane) is passed over metallic magnesium at elevated temperatures (approx. 450-550 °C) to produce an organomagnesium reaction product.

- Protonolysis: The resulting product is then treated with water or a lower alcohol (e.g., methanol) to undergo protonolysis.
- Catalytic Aromatization: The mixture from the protonolysis step is passed over a metal-containing Y zeolite catalyst to produce trimethylbenzene. The selectivity for trimethylbenzene can be high, with yields reported to be in the range of 30-40%.

This protocol is adapted from the process described in US Patent 4,899,004A.

Analytical Protocol: GC-MS Analysis of Gasoline Samples

The following protocol is based on the ASTM D5769 standard for determining aromatic content in gasoline.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Chill the gasoline sample to minimize evaporation of volatile components.
 - Transfer approximately 1.0 mL of the chilled gasoline into a pre-weighed 2 mL autosampler vial.
 - Add a known mass (approx. 120 μ L) of an internal standard mixture (containing deuterated analogs such as benzene-d₆, ethylbenzene-d₁₀, and naphthalene-d₈) to the vial.
 - Record the exact masses of the sample and internal standard to calculate precise concentrations.
- Instrumentation (GC-MS):
 - Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for aromatic hydrocarbon separation (e.g., MEGA-1 MS, 60 m x 0.25 mm, 1 μ m).
 - Mass Spectrometer (MS): A single quadrupole mass spectrometer capable of full scan acquisition.

- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Injection Volume: 0.1 - 1.0 μ L
 - Carrier Gas: Helium or Hydrogen
 - Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 1 minute
 - Ramp: 10 °C/min to 180 °C
 - Hold at 180 °C for 5 minutes
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Acquisition Mode: Full Scan (e.g., m/z 45-200)
 - Solvent Delay: ~3 minutes
- Data Analysis:
 - Identify **1,2,3-trimethylbenzene** based on its retention time and mass spectrum (key ions: m/z 120, 105, 91).
 - Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 105) relative to the corresponding internal standard.
 - Use a multi-point calibration curve prepared from certified reference standards to determine the concentration in the original sample.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological profile of **1,2,3-trimethylbenzene** is critical for assessing its impact on biological systems.

Metabolic Pathway

Upon inhalation or ingestion, trimethylbenzenes are metabolized primarily in the liver. The main metabolic pathway involves the oxidation of one of the methyl groups, followed by conjugation and excretion.

The metabolic process for **1,2,3-trimethylbenzene** (hemimellitene) proceeds as follows:

- Hydroxylation: A methyl group is hydroxylated by cytochrome P450 enzymes to form a dimethylbenzyl alcohol.
- Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid, primarily 2,3-dimethylbenzoic acid (2,3-DMBA).[12][13]
- Conjugation: The resulting dimethylbenzoic acid is conjugated with glycine.
- Excretion: The final conjugate is excreted in the urine.

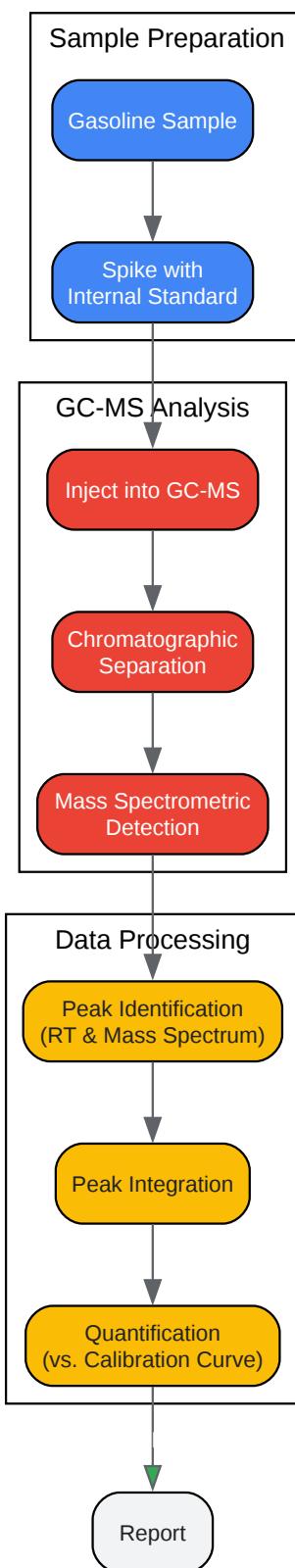
Studies in rats have shown that this pathway accounts for a significant portion of the elimination of the absorbed dose.[14]

[Click to download full resolution via product page](#)

Figure 2: Simplified metabolic pathway of **1,2,3-trimethylbenzene**.

Toxicological Profile

Exposure to trimethylbenzenes can lead to adverse health effects, primarily affecting the central nervous system (CNS) and the respiratory system.[7][14]


- Acute Effects: Inhalation of high concentrations can cause CNS depression, leading to dizziness, lightheadedness, and irritation of the mucous membranes.[14]
- Chronic Effects: Long-term exposure may be associated with headaches, fatigue, and bronchitis.[14] Animal studies have demonstrated neurotoxic and respiratory effects following

subchronic inhalation exposure.[\[15\]](#)

- Mechanism: The respiratory effects are believed to be irritative and inflammatory in nature. [\[15\]](#) Neurotoxicity is a key concern, with studies showing impacts on pain sensitivity and other neurobehavioral functions in animal models.[\[7\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of **1,2,3-trimethylbenzene** in a complex matrix like gasoline, as detailed in the protocol above.

[Click to download full resolution via product page](#)

Figure 3: Workflow for GC-MS analysis of **1,2,3-trimethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Trimethylbenzene | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-Trimethylbenzene(526-73-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Monitoring of total aromatics in gasoline – secrets of science [shimadzu-webapp.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [1,2,3-trimethylbenzene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769561#1-2-3-trimethylbenzene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com